ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate
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Overview
Description
The compound “ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse biological activities and are key structural motifs in several drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and various functional groups. Pyrazoles typically have a planar structure and the presence of the ethyl ester and ketone groups would add to the complexity .Scientific Research Applications
- Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate exhibits radical scavenging activity. In a study, derivatives of this compound were synthesized and evaluated for their antioxidant potential using the DPPH assay . These compounds demonstrated good radical scavenging activity, with some being more active than the standard ascorbic acid.
- Pyrazoles are known for their cytotoxic effects on human cell lines. Some approved anticancer drugs contain the pyrazole ring as a key structural motif .
- In particular, compound 3i (a derivative of ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate) exhibited potent scavenging activity (IC50 of 6.2 ± 0.6 µM) and cytotoxicity against colorectal carcinoma cells (RKO cell line) .
- Nitrogen-containing heterocycles, including pyrazoles, play a crucial role in drug development. The diverse pharmacological properties of pyrazoles make them attractive targets for drug discovery .
- Approved anticancer drugs with pyrazole moieties underscore their therapeutic potential .
Antioxidant Properties
Anticancer Activity
Drug Development
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl (Z)-4-hydroxy-4-(2-methylpyrazol-3-yl)-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(15)9(14)6-8(13)7-4-5-11-12(7)2/h4-6,13H,3H2,1-2H3/b8-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQNQIXXEJTLGI-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=NN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C(/C1=CC=NN1C)\O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate | |
CAS RN |
1562232-38-5 |
Source
|
Record name | ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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